1H-Benzimidazole,1-(2-fluoroethyl)-(9CI)
Description
1H-Benzimidazole,1-(2-fluoroethyl)-(9CI) is a fluorinated benzimidazole derivative characterized by a 2-fluoroethyl substituent at the 1-position of the benzimidazole core. The benzimidazole scaffold is a bicyclic aromatic system comprising fused benzene and imidazole rings, widely studied for its pharmacological and agrochemical applications.
Properties
CAS No. |
118482-24-9 |
|---|---|
Molecular Formula |
C9H9FN2 |
Molecular Weight |
164.183 |
IUPAC Name |
1-(2-fluoroethyl)benzimidazole |
InChI |
InChI=1S/C9H9FN2/c10-5-6-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,5-6H2 |
InChI Key |
IEXVSTHZUQADKQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CN2CCF |
Synonyms |
1H-Benzimidazole,1-(2-fluoroethyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular features of 1H-Benzimidazole,1-(2-fluoroethyl)-(9CI) and selected analogs:
Key Observations :
- Electron-Withdrawing Effects: The 2-fluoroethyl group in the target compound introduces electronegativity, which may enhance polarity and hydrogen-bonding capacity compared to non-fluorinated analogs like the 3-butenyl or isopropyl derivatives .
- Steric Effects : The linear 2-fluoroethyl substituent is less sterically hindered than branched groups (e.g., isopropyl ) but bulkier than smaller alkyl chains (e.g., propynyl ).
- Molecular Weight : The fluorine atom increases the molecular weight (~164.18) relative to ethyl-substituted analogs (e.g., 1-propyl derivative: ~150.20 ).
Physicochemical Properties
- Polarity and Solubility: The fluorine atom in the 2-fluoroethyl group likely increases hydrophilicity compared to non-polar substituents like 2-propynyl or 3-butenyl . This could improve aqueous solubility, a critical factor in drug design.
- Boiling Point : Fluorinated compounds often exhibit higher boiling points due to dipole interactions. For example, 1-methyl-2-(1-methylethoxy)-1H-benzimidazole has a predicted boiling point of 290.9°C, suggesting that the 2-fluoroethyl analog may similarly display elevated thermal stability.
- Acid-Base Behavior : The pKa of the benzimidazole nitrogen(s) may shift due to the electron-withdrawing fluoroethyl group, altering protonation states under physiological conditions .
Preparation Methods
Condensation of 1,2-Diamines with Fluorinated Carbonyl Compounds
The most common method for synthesizing 1H-benzimidazoles involves the condensation of o-phenylenediamine derivatives with fluorinated aldehydes or ketones . For 1H-Benzimidazole,1-(2-fluoroethyl)-(9CI) , this approach requires:
-
Starting Materials :
-
Reaction Conditions :
-
Mechanism :
-
Workup :
Yield : ~70–80% after purification .
Palladium-Catalyzed Coupling for Fluorinated Side Chains
Introducing the 2-fluoroethyl group post-cyclization can enhance regioselectivity. A patent (WO2011099832A2) describes a method applicable to fluorinated benzimidazoles :
-
Steps :
-
Advantages :
-
Challenges :
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A modified protocol based on EP0511187A1 involves :
-
Conditions :
-
Solvent: Ethanol/water (3:1).
-
Temperature: 120°C (microwave) for 30 minutes .
-
Catalyst: p-TsOH.
-
-
Procedure :
-
Mix o-phenylenediamine (1 mmol) and 2-fluoroethyl aldehyde (1.2 mmol).
-
Irradiate in a sealed vessel.
-
Cool and filter the precipitate.
-
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Purity | Key Advantages |
|---|---|---|---|---|
| Condensation | 70°C, 16 h, TFA | 70–80% | >99% | Simple, one-pot |
| Palladium Coupling | 100°C, 12 h, Pd(OAc)₂ | 50–60% | 95% | Regioselective |
| Microwave-Assisted | 120°C, 30 min, p-TsOH | 85% | 98% | Rapid, high throughput |
Purification and Characterization
-
Purification :
-
Characterization :
Challenges and Optimization Strategies
-
Fluorine Reactivity : The electron-withdrawing nature of fluorine can deactivate the benzimidazole ring, necessitating elevated temperatures .
-
Side Reactions : Competing imine formations are mitigated by using excess aldehyde .
-
Scale-Up : Microwave methods are preferred for industrial applications due to shorter reaction times .
Q & A
Q. Basic
- NMR spectroscopy : ¹⁹F NMR confirms the presence and environment of the fluoroethyl group (δ ~ -220 ppm for CF₂). ¹H/¹³C NMR resolves benzimidazole ring protons (δ 7.0–8.5 ppm) and fluoroethyl CH₂ groups (δ 4.5–5.0 ppm) .
- X-ray crystallography : Programs like SHELXL (via SHELX suite) resolve crystal packing and bond lengths, critical for confirming regiochemistry and fluorine positioning . For example, minor isomer contamination (e.g., 6.0% in related compounds) can be quantified using occupancy refinement .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~195.1 for C₉H₉FN₂).
How should researchers address contradictions in crystallographic data, such as mixed occupancy or disorder in the fluoroethyl group?
Advanced
Disorder in flexible substituents like the fluoroethyl group is common. Strategies include:
- Multi-component refinement : Use SHELXL to model major/minor occupancy ratios (e.g., 92.7:7.3 in related structures) .
- DFT calculations : Compare experimental bond lengths/angles with optimized geometries to identify plausible conformers.
- Low-temperature data collection : Reduces thermal motion artifacts, improving resolution for fluorine positioning.
For example, in 5-chloro-2-(thiophen-2-yl)-1H-benzimidazole derivatives, parallel molecular chains with C–H···N interactions were resolved by combining crystallography with Hirshfeld surface analysis .
What are the reactivity trends of the fluoroethyl group in this compound under nucleophilic or electrophilic conditions?
Advanced
The fluoroethyl group exhibits unique reactivity:
- Nucleophilic substitution : The β-fluorine can participate in SN2 reactions with strong nucleophiles (e.g., KCN in DMF), yielding cyanoethyl derivatives.
- Acid stability : Resists hydrolysis under mild acidic conditions (pH > 3) but degrades in concentrated H₂SO₄.
- Electrophilic aromatic substitution : The benzimidazole ring directs electrophiles to the 5- and 6-positions, leaving the fluoroethyl group intact.
Comparative studies with 2-(4-fluorophenyl)-1H-benzimidazole show that electron-withdrawing fluorine enhances ring stability but reduces electrophilic substitution rates .
How can computational modeling predict biological or material science applications of this compound?
Q. Advanced
- Molecular docking : Screen against benzimidazole-binding targets (e.g., tubulin or kinase enzymes) using AutoDock Vina. The fluoroethyl group may enhance hydrophobic interactions in binding pockets.
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. For C₁₀H₉FN₂O, the HOMO is localized on the benzimidazole ring, suggesting electron-rich sites for oxidation .
- MD simulations : Assess stability in lipid bilayers for potential membrane-targeting applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
